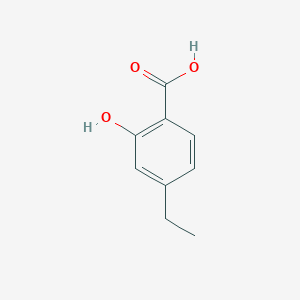

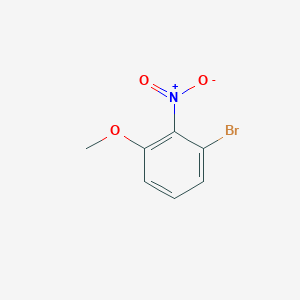

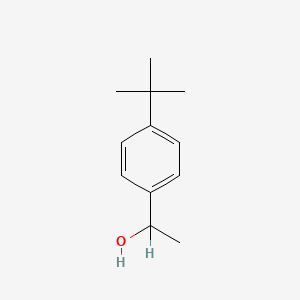

4,5,8-Trimethylquinolin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of anilines with carbon sources under specific conditions. For example, sulfuric acid has been used to promote the condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, leading to the efficient one-pot synthesis of arylquinolines (Wang et al., 2009). This method may be relevant for synthesizing derivatives like 4,5,8-Trimethylquinolin-2-ol by adjusting the substitution pattern on the aniline and aldehyde precursors.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular structures due to their aromatic systems and potential for various substitutions. The structure is crucial in determining the compound's photophysical properties, as seen in compounds where the 8-hydroxyquinoline group plays a central role in creating luminescent materials (Huo et al., 2010). The molecular structure of 4,5,8-Trimethylquinolin-2-ol would likely influence its chemical reactivity and physical properties.

Chemical Reactions and Properties

Quinolines participate in various chemical reactions, with their reactivity influenced by the position and nature of substituents. For instance, fluorophosphoranes have been shown to react with 8-trimethylsiloxyquinoline, leading to the formation of substituted derivatives, indicating the potential of quinoline derivatives to undergo nucleophilic substitution reactions (Krebs et al., 1989). These reactions are essential for modifying the chemical properties of quinoline compounds.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are significantly affected by their molecular structure. While specific data on 4,5,8-Trimethylquinolin-2-ol is not provided, analogs have been studied for their photophysical properties, indicating that structural modifications can lead to materials with desirable luminescent properties (Huo et al., 2015).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including 4,5,8-Trimethylquinolin-2-ol, are influenced by the aromatic quinoline core and the nature of substituents. These compounds are known for their ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. The synthesis and study of a novel trimeric Zn(II) complex based on 8-hydroxyquinoline with a trifluoromethylbenzene group provide insights into the coordination chemistry and photophysical properties of such compounds (Huo et al., 2015).

Applications De Recherche Scientifique

Antioxidant Properties and Polymer Degradation Prevention

- Antioxidant in Rubber and Latex: A derivative, 1,2-Dihydro-2,2,4-Trimethylquinoline, is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes, playing a crucial role in preventing oxidative degradation of these polymers (National Toxicology Program technical report series, 1997).

Fluorimetric Properties for Analytical Applications

- Characterization by Fluorescence Emission: The compound's fluorescence emission properties have been characterized, which could be useful in analytical applications such as determining TMQ in synthetic mixtures of polymer additives and specific rubber samples (Moldovan et al., 2006).

Antimicrobial and Anticancer Potential

- Antimicrobial Activity: Derivatives of 4,5,8-Trimethylquinolin-2-ol have shown in vitro antimicrobial activity against various bacteria and fungi, indicating potential use in medical and industrial applications (Patel & Patel, 2017).

- Antitumor Activities: Certain derivatives have shown cytotoxicity against various tumor cell lines, highlighting their potential as antitumor agents (Houlihan et al., 1995).

Anti-Corrosion Applications

- Anti-corrosion Performance: Derivatives of 8-hydroxyquinoline have demonstrated significant anti-corrosion effects for mild steel in acidic mediums, suggesting their use in industrial anti-corrosion applications (Douche et al., 2020).

Synthesis and Luminescent Properties

- Luminescent Properties: The synthesis and luminescent properties of certain quinoline derivatives indicate their potential in materials science, particularly in the development of luminescent materials (Huo, Zhu, & Hu, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4,5,8-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGOXHPDJPRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296527 |

Source

|

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,8-Trimethylquinolin-2-ol | |

CAS RN |

53761-43-6 |

Source

|

| Record name | NSC109754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

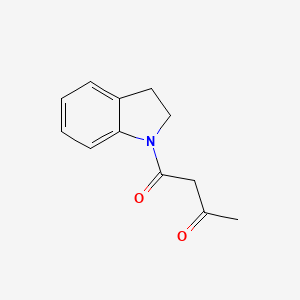

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

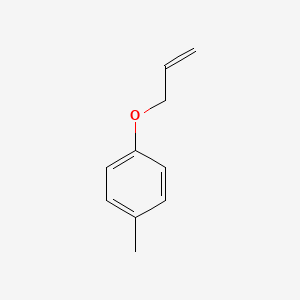

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)

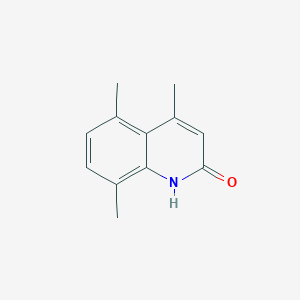

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)